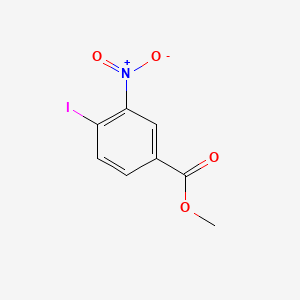

Methyl 4-iodo-3-nitrobenzoate

Übersicht

Beschreibung

Methyl 4-iodo-3-nitrobenzoate is a chemical compound used as a pharmaceutical intermediate . Its molecular formula is C8H6INO4 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 . Its average mass is 307.042 Da and its monoisotopic mass is 306.934143 Da .Physical and Chemical Properties Analysis

This compound is a light-yellow to brown powder or crystals . It is soluble in DCM 10mg/0.5mL and insoluble in water . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Castro–Stephens Coupling and Ring-Closure : Methyl 4-iodo-3-nitrobenzoate is used in the synthesis of 5-nitroisocoumarins through Castro–Stephens coupling and subsequent ring-closure. This involves the reaction with arylalkynyl copper(I) reagents and Sonogashira couplings, leading to various 2-alkynyl-3-nitrobenzoate esters and their cyclisation products (Woon et al., 2006).

Fischer Esterification : The compound is a product of the Fischer esterification reaction, an important process in organic chemistry education and research. This reaction is used to synthesize 4-amino-3-nitrobenzoic acid methyl ester, demonstrating the utility of this compound in producing other useful compounds (Kam et al., 2020).

Solubility and Thermodynamic Studies : Research on the solubility of similar compounds, such as 3-methyl-4-nitrobenzoic acid, in various organic solvents has been conducted. These studies are crucial for understanding the physical properties and solubility behavior of related compounds (Wu et al., 2016).

Crystallography and Material Sciences

Hydrogen-bonded Molecular Structures : Studies on compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate reveal insights into hydrogen-bonded molecular structures, which are essential in crystal engineering and the design of new materials (Portilla et al., 2007).

Nonlinear Optical Properties : The structural and optical properties of compounds like 4-methyl-3-nitrobenzoic acid are investigated to understand their potential as nonlinear optical materials. This research is significant in the field of photonics and materials science (Bharathi et al., 2016).

Molecular Structure and Vibrational Analysis : Density Functional Theory (DFT) is employed to study the molecular structure and vibrational characteristics of related compounds. Such studies are fundamental in understanding the chemical and physical properties of these materials (Prashanth et al., 2015).

Safety and Hazards

Methyl 4-iodo-3-nitrobenzoate is associated with several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Wirkmechanismus

Mode of Action

It is known that nitro compounds, such as methyl 4-iodo-3-nitrobenzoate, can undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Nitro compounds are known to be involved in various biochemical reactions, suggesting that this compound could potentially affect multiple pathways .

Pharmacokinetics

It is known that the compound is soluble in dcm (dichloromethane) but insoluble in water . This suggests that the compound’s bioavailability may be influenced by its solubility properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be light-sensitive, suggesting that exposure to light could potentially affect its stability and efficacy . Additionally, the compound’s solubility properties could influence its distribution and action in different environments within the body .

Biochemische Analyse

Biochemical Properties

Methyl 4-iodo-3-nitrobenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic aromatic substitution reactions, where it can act as an electrophile. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, influencing various biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an inhibitor of certain enzymes, such as kinases and cytochrome P450, by binding to their active sites and preventing substrate binding. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be light-sensitive and should be stored in the dark to prevent degradation. Over time, the stability of this compound can be affected by various factors, including temperature and exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form reactive intermediates that may further interact with other biomolecules, influencing metabolic flux and metabolite levels. The interaction between this compound and cytochrome P450 can lead to the formation of metabolites that may have distinct biochemical properties and effects on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound within cells can influence its activity and function, as well as its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

methyl 4-iodo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMBIQRYVKITCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305133 | |

| Record name | methyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-27-2 | |

| Record name | 89976-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-iodo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Methyl 4-iodo-3-nitrobenzoate in the synthesis of 4-Iodo-3-nitrobenzamide?

A1: The research article [] describes a method for preparing 4-Iodo-3-nitrobenzamide using this compound as the starting material. This method utilizes an aminolysis reaction with ammonia gas or ammonia water, offering a simple and efficient route with mild reaction conditions. This results in a high yield (over 80%) and high purity (at least 99.5% by HPLC) of the desired 4-Iodo-3-nitrobenzamide product.

Q2: Are there alternative methods to synthesize 4-Iodo-3-nitrobenzamide?

A2: While the provided research article [] focuses on using this compound, alternative synthetic routes to 4-Iodo-3-nitrobenzamide might exist. Exploring different starting materials, reagents, and reaction conditions could potentially lead to alternative synthesis methods. Further research and literature review would be necessary to identify and compare such alternatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)

![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B1296498.png)